![molecular formula C14H22N2O7 B611204 t-Boc-N-amido-PEG1-NHS ester CAS No. 1260092-55-4](/img/structure/B611204.png)
t-Boc-N-amido-PEG1-NHS ester
Overview
Description
T-Boc-N-amido-PEG1-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of this compound involves the use of NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of this compound is C14H22N2O7 . The molecular weight is 330.34 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate .Chemical Reactions Analysis
The Boc group in this compound can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of this compound is 330.34 g/mol . . It is soluble in DMSO . The appearance is pale yellow or colorless oily matter .Scientific Research Applications
Surface Chemistry and Biomolecule Immobilization
- Surface Immobilization of Oligonucleotides : A study by Lockett et al. (2008) details the use of activated ester-terminated self-assembled monolayers (SAMs) for DNA array fabrication on gold surfaces. This technique, which can potentially utilize NHS ester SAMs, shows enhanced stability under basic conditions and is advantageous in high-density spotted array fabrication due to reduced fluorescence background and smaller spot radii compared to NHS SAM analogs (Lockett et al., 2008).
Biomedical and Biodegradable Polymer Applications
Amphiphilic Conetwork Gels and Hydrogels : Nutan et al. (2017) synthesized amphiphilic conetwork (APCN) gels and hydrogels with controlled composition and degradability, which are useful for controlled release and tissue engineering applications. These gels, synthesized using activated halide terminated poly(caprolactone) and poly(ethylene glycol)-based poly(β-amino ester), exhibit triggered degradation and release in various environments (Nutan et al., 2017).
PEGylation in Biopharmaceuticals : A paper by Crafts et al. (2016) discusses the PEGylation of peptides or proteins using NHS esters to improve bioavailability and reduce immunogenicity. This process involves covalently bonding polyethylene glycol (PEG) to active peptides or proteins (Crafts et al., 2016).
Hydrogel Applications
Oxo-ester Mediated Hydrogel Formation : Research by Strehin et al. (2013) introduces oxo-ester mediated native chemical ligation for polymer hydrogel formation, suitable for in-vitro cell encapsulation and in-vivo implantation. These hydrogels, formed from NHS activated oxo-esters and N-cysteine endgroups, exhibit unique swelling and adhesion properties, making them promising for wound healing and tissue engineering (Strehin et al., 2013).
Chondroitin Sulfate-PEG Tissue Adhesive and Hydrogel : Another study by Strehin et al. (2010) developed a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in regenerative medicine. The hydrogel's properties can be controlled through pH adjustment, offering high adhesive strength and minimal inflammatory response when implanted (Strehin et al., 2010).
Mechanism of Action
Target of Action
The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
This compound contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, this compound can influence their function and interactions .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of this compound’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOAQDFUHQKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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